5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide

Catalog No.
S12414816
CAS No.
853333-12-7
M.F
C19H16ClNO4
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2...

CAS Number

853333-12-7

Product Name

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-23-14-5-3-4-13(11-14)21-19(22)18-9-8-16(25-18)12-6-7-17(24-2)15(20)10-12/h3-11H,1-2H3,(H,21,22)

InChI Key

NPTJNWAGZNAVBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC)Cl

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring and two substituted phenyl groups. The presence of a chloro and methoxy group on one phenyl ring enhances its chemical reactivity and potential biological activity. Its molecular formula is C19H16ClNO4C_{19}H_{16}ClNO_4, and it has a molecular weight of approximately 351.79 g/mol. This compound has garnered interest in various fields due to its potential applications in medicinal chemistry and materials science .

, including:

  • Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
  • Reduction: If any nitro groups are present, they can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
  • Substitution Reactions: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under suitable conditions .

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Research indicates that 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The unique structural features allow it to interact with various biological targets, potentially modulating pathways involved in disease processes. Studies have suggested that compounds with similar structures may inhibit certain enzymes or receptors, which could lead to therapeutic effects .

The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide typically involves several steps:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Substitution Reactions: The introduction of the chloro and methoxy groups onto the phenyl rings often involves electrophilic aromatic substitution.
  • Amidation: The final step involves forming the amide bond between the furan ring and the substituted phenyl group, commonly using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base .

These methods can be optimized for scale-up in industrial applications.

5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide has several promising applications:

  • Medicinal Chemistry: It is explored for potential therapeutic uses in treating various diseases due to its bioactive properties.
  • Material Science: Its unique structure makes it suitable for developing new materials with specific chemical properties.
  • Research: Used as a building block for synthesizing more complex organic molecules in chemical research .

Interaction studies of this compound focus on its mechanism of action at the molecular level. These studies often involve:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors, which is crucial for understanding its potential therapeutic effects.
  • Pathway Modulation: Investigating how the compound influences biological pathways, which could lead to insights into its efficacy as a drug candidate .

Such studies are essential for elucidating the pharmacological profile of this compound.

Several compounds share structural similarities with 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
5-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-2-furamideC19H16ClFNO4C_{19}H_{16}ClFNO_4Contains fluorine instead of methoxy on the second phenyl group
5-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-2-furamideC19H16Cl2NO4C_{19}H_{16}Cl_2NO_4Contains an additional chlorine atom on the second phenyl group
5-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-2-furamideC19H16ClNO4C_{19}H_{16}ClNO_4Features another methoxy group on the second phenyl ring

Uniqueness

The uniqueness of 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. The combination of chloro and methoxy groups on different phenyl rings enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications in research and industry .

The furan-2-carboxamide scaffold has emerged as a privileged structure in drug discovery due to its unique combination of synthetic accessibility and pharmacological versatility. This heterocyclic system provides a planar aromatic core capable of π-π stacking interactions with biological targets, while the carboxamide group serves as both a hydrogen bond donor/acceptor and a molecular anchor for structural diversification.

Recent advances highlight its utility across multiple therapeutic domains:

  • Anticancer Applications: Derivatives like N-(p-tolylcarbamothioyl)furan-2-carboxamide demonstrate selective cytotoxicity against hepatocellular carcinoma (33.29% cell viability at 20 μg/mL).
  • Anti-Inflammatory Activity: Diaryl furanone analogs exhibit cyclooxygenase-2 (COX-2) inhibition surpassing clinical benchmarks like rofecoxib.
  • Antimicrobial Potential: Carbamothioyl-furan-2-carboxamides show broad-spectrum activity with inhibition zones of 9-17 mm against resistant bacterial strains.

The scaffold's adaptability is further evidenced by its compatibility with diverse synthetic strategies, including one-pot multicomponent reactions achieving 56-85% yields for complex derivatives. Table 1 compares bioactivity trends across structurally distinct furan-2-carboxamide analogs.

Table 1: Bioactivity Profile of Representative Furan-2-Carboxamide Derivatives

Substituent PatternBiological ActivityPotency (vs. Standards)
N-(2,4-Dinitrophenyl)Broad antimicrobialMIC 150.7-295 μg/mL
Diaryl FuranoneCOX-2 Inhibition10x Rofecoxib
Hydrazide-Hydrazone LinkedAnti-inflammatory74% Carrageenan Edema Reduction

Structural Significance of 3-Chloro-4-Methoxyphenyl and 3-Methoxyphenyl Substituents

The strategic incorporation of 3-chloro-4-methoxyphenyl and 3-methoxyphenyl groups introduces critical pharmacophoric elements:

Electronic Modulation:

  • The 3-chloro group acts as a strong electron-withdrawing substituent, polarizing the aromatic system to enhance dipole-dipole interactions with target binding pockets.
  • Ortho-positioned methoxy groups create a steric/electronic gradient that improves membrane permeability while maintaining water solubility through hydrogen bonding capacity.

Spatial Arrangement:

  • The 4-methoxy group in the chlorinated ring adopts a para orientation that minimizes torsional strain, allowing optimal planar alignment with biological targets.
  • 3-Methoxyphenyl's meta-substitution pattern creates an asymmetric electronic distribution shown to improve selectivity for ATP-binding cassette transporters in cancer cells.

Comparative molecular field analysis (CoMFA) studies reveal that these substituents collectively contribute to:

  • 38% increase in van der Waals interaction energy vs. unsubstituted analogs
  • 22% enhancement of hydrogen bond acceptor capacity
  • Optimal logP range (2.1-2.8) for blood-brain barrier penetration

The chloro-methoxy combination specifically addresses common pharmacokinetic challenges in heterocyclic drug design by balancing lipophilicity (Cl contribution) with aqueous solubility (OCH3 effects). This dual functionality explains why such substitution patterns are increasingly prioritized in CNS-active and anticancer agent development.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.0767857 g/mol

Monoisotopic Mass

357.0767857 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types